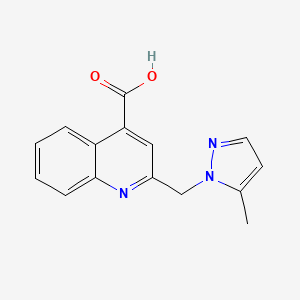

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid

Beschreibung

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid (CAS: 956371-98-5) is a quinoline derivative featuring a pyrazole moiety linked to the quinoline core via a methylene bridge at the 2-position. The compound’s molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 267.28 g/mol . Its synthesis likely follows established routes for quinoline-4-carboxylic acid derivatives, such as the Pfitzinger reaction (condensation of ketones with isatins in alkaline media) or the Doebner reaction (using aniline derivatives, aldehydes, and pyruvic acid) .

Eigenschaften

IUPAC Name |

2-[(5-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-10-6-7-16-18(10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)17-11/h2-8H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRIIXQGYJWTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001175422 | |

| Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956371-98-5 | |

| Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956371-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine with a 1,3-diketone under acidic conditions.

Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling of Pyrazole and Quinoline Rings: The final step involves coupling the pyrazole ring with the quinoline ring through a carboxylic acid linkage. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the quinoline or pyrazole rings.

Reduction: Reduced forms of the quinoline or pyrazole rings.

Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electronic Effects : The pyrazole group in the target compound provides electron-rich aromaticity, which may improve interactions with hydrophobic protein pockets compared to bromophenyl or acrylamidophenyl derivatives .

- Lipophilicity : Bromophenyl derivatives exhibit higher lipophilicity (logP ~3.5) due to bromine, favoring membrane penetration but reducing aqueous solubility .

Biologische Aktivität

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on the latest research findings.

Chemical Structure and Properties

The compound features a quinoline ring fused with a pyrazole moiety, which is known for its potential therapeutic properties. The molecular formula is with a molecular weight of approximately 267.28 g/mol. The structural characteristics contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Here are some key findings:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells, indicating potent anticancer properties .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial and fungal strains:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Exhibits antifungal properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Anticancer Efficacy : A study by Zheng et al. reported that derivatives of pyrazole linked to quinoline exhibited significant inhibition of cancer cell proliferation, highlighting the potential of this compound in cancer therapy .

- Antimicrobial Assessments : Research indicated that this compound showed promising results in inhibiting bacterial growth, suggesting its application as an antimicrobial agent.

- Mechanistic Insights : Studies utilizing molecular docking have suggested that the compound interacts with key enzymes involved in inflammatory pathways, further supporting its therapeutic potential beyond anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : Synthesized by reacting hydrazine with a suitable diketone under acidic conditions.

- Synthesis of Quinoline Ring : Achieved through methods such as the Skraup synthesis, involving aniline and glycerol.

- Coupling Reaction : The final step involves coupling the pyrazole and quinoline moieties using coupling reagents like EDCI in the presence of bases like triethylamine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrazole derivative (e.g., 5-methylpyrazole) with a quinoline-4-carboxylic acid scaffold. A PyBOP-mediated amide coupling in DMF with N-methylmorpholine (NMM) as a base is effective, as demonstrated in analogous quinoline-thiadiazole syntheses . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for acid:amine), inert atmosphere, and purification via reverse-phase HPLC (C18 column, gradient elution with MeCN/H2O) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the quinoline aromatic protons (δ 8.2–8.8 ppm), pyrazole methyl group (δ 2.5 ppm), and linker methylene protons (δ 5.2 ppm). Compare with spectra of structurally similar compounds like 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid .

- HRMS : Expected molecular ion [M+H]+ for C16H14N3O2: m/z 280.1085. Deviations >2 ppm suggest impurities .

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Use density functional theory (DFT) with software like Gaussian09 to calculate dipole moments and polar surface area. Tools like MarvinSketch predict logP (~2.1) and solubility (~0.1 mg/mL in water), validated experimentally via shake-flask assays .

Advanced Research Questions

Q. How does This compound interact with biological targets like AKR1C enzymes, and what structural modifications enhance selectivity?

- Methodological Answer : Docking studies (AutoDock Vina) reveal the pyrazole methyl group occupies a hydrophobic pocket in AKR1C1/3, while the quinoline carboxylic acid forms hydrogen bonds with catalytic residues (Tyr24, His117). Selectivity for AKR1C3 over AKR1C2 is achieved by substituting the pyrazole with bulkier groups (e.g., trifluoromethyl), reducing steric clashes .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. For twinned crystals, use TWINLAW to refine twin matrices. Key metrics: R1 < 5%, wR2 < 12%, and Hirshfeld surface analysis to validate intermolecular interactions .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% in anhydrous DMSO but >20% in aqueous buffers (pH 7.4). LC-MS identifies hydrolysis products (e.g., free quinoline-4-carboxylic acid). Store at -20°C in amber vials under argon .

Q. What strategies mitigate contradictions in bioactivity data across different assay platforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.